![molecular formula C7H5F3N4 B2844076 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine CAS No. 2344681-59-8](/img/structure/B2844076.png)
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine” is a chemical compound with the molecular formula C7H5F3N4 . It has a molecular weight of 202.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F3N4/c8-7(9,10)4-1-5(11)14-6(2-4)12-3-13-14/h1-3H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine:
Pharmaceutical Development
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine is a promising compound in pharmaceutical research due to its potential as a therapeutic agent . Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases .
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit specific enzymes . Enzyme inhibitors are crucial in the development of drugs for conditions like hypertension, diabetes, and neurodegenerative diseases. The trifluoromethyl group enhances the compound’s binding affinity and specificity towards target enzymes .
Chemical Biology
In chemical biology, 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine is used as a probe to study biological processes. Its ability to interact with proteins and other biomolecules helps researchers understand cellular mechanisms and pathways, aiding in the discovery of new therapeutic targets .
Material Science
The compound’s unique chemical properties make it useful in material science . It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, chemical resistance, and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial and technological uses .
Agricultural Chemistry
In agricultural chemistry, 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine is explored for its potential as a pesticide or herbicide . Its ability to disrupt specific biological pathways in pests and weeds makes it a candidate for developing more effective and environmentally friendly agricultural chemicals .
Medicinal Chemistry
Medicinal chemists utilize this compound to design and synthesize new drug candidates . Its structural framework serves as a scaffold for creating analogs with improved pharmacokinetic and pharmacodynamic properties. This approach helps in optimizing the efficacy and safety profiles of potential drugs .
Safety and Hazards
Mécanisme D'action
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a specific manner, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Propriétés
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-5(11)14-6(2-4)12-3-13-14/h1-3H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJSZIIQBXUQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2843994.png)
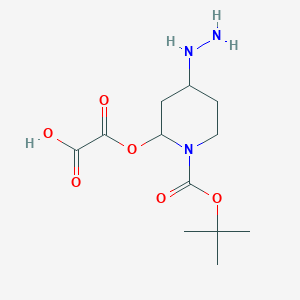
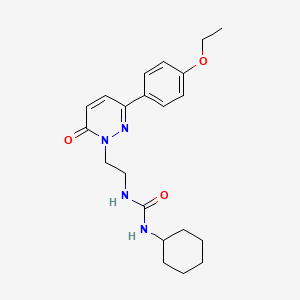
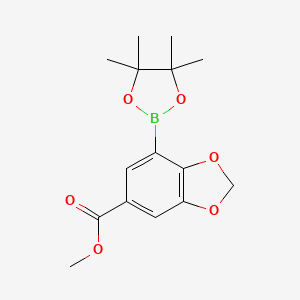
![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)
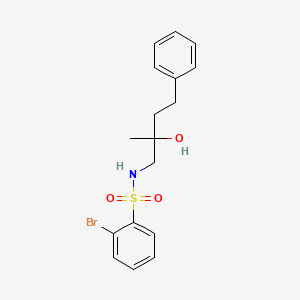
![6-ethyl 3-methyl 2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2844005.png)
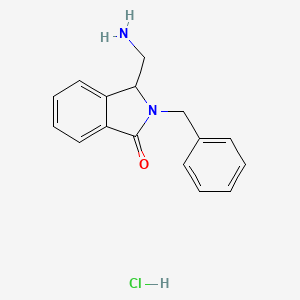
![1-(Chloromethyl)-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2844008.png)
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2844009.png)
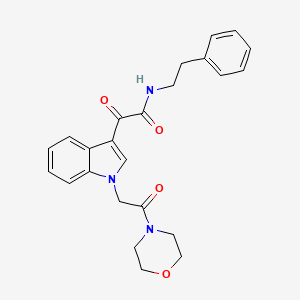
![(E)-8-chloro-2-(3-(2-methoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2844013.png)
![2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride](/img/structure/B2844014.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)